molecular formula C12H13N3OS2 B2809793 N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 154347-54-3

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2809793
CAS No.: 154347-54-3
M. Wt: 279.38
InChI Key: JZJBXCKEKWTHJO-UHFFFAOYSA-N
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Description

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound based on the 1,3,4-thiadiazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry for developing novel antitumor agents. The 1,3,4-thiadiazole core is a bioisostere of nucleic acid bases, which allows its derivatives to potentially disrupt DNA replication processes in abnormal cells . This compound is designed for research purposes to investigate its properties and potential biological activities. Research Applications and Value: This acetamide derivative is primarily investigated for its potential cytotoxic and antiproliferative properties against various human cancer cell lines. Scientific literature extensively documents that 1,3,4-thiadiazole derivatives can exhibit potent anticancer effects through multiple mechanisms, including the inhibition of key enzymes like carbonic anhydrase IX (CA IX) and focal adhesion kinase (FAK), induction of apoptosis, and disruption of tubulin polymerization . Researchers can utilize this compound as a key intermediate or as a lead molecule in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. Handling and Storage: For R&D use only. Not for drug, household, or other uses. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c1-8-3-5-10(6-4-8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJBXCKEKWTHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with acetic anhydride to yield the desired thiadiazole derivative. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide has shown promising antimicrobial properties. Research indicates that thiadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, studies have demonstrated that certain thiadiazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Thiadiazole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines .

Anticancer Potential
Recent studies suggest that this compound may possess anticancer properties. Thiadiazole derivatives have been evaluated for their ability to induce apoptosis in cancer cells. Preliminary results indicate that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Agricultural Science

Pesticidal Activity
Thiadiazole compounds are recognized for their pesticidal properties. This compound has been studied for its effectiveness as a pesticide against agricultural pests. Field trials have shown that this compound can effectively reduce pest populations while being less harmful to beneficial insects compared to traditional pesticides .

Herbicidal Properties
In addition to its pesticidal applications, this compound has also demonstrated herbicidal activity. Research indicates that thiadiazole derivatives can inhibit the growth of certain weeds without adversely affecting crop yields. This selective herbicidal action makes it a valuable tool in integrated pest management strategies .

Materials Science

Polymer Additives
this compound can be utilized as an additive in polymer formulations. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Studies have shown that polymers modified with thiadiazole derivatives exhibit improved resistance to degradation under environmental stressors .

Nanocomposite Development
The compound has potential applications in the development of nanocomposites. By integrating this compound with nanomaterials, researchers aim to create multifunctional materials with enhanced electrical and thermal properties. These nanocomposites could find applications in electronics and energy storage devices .

Mechanism of Action

The mechanism of action of N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole ring. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in its observed biological effects .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

Several analogs differ in substituents at the 5-position of the thiadiazole ring, altering physicochemical and biological properties:

Compound Name Substituent Melting Point (°C) Yield (%) Key Functional Groups Reference
Compound 5c (Target) 4-Methylbenzylthio 169–171 67 Thiadiazole, Acetamide
Compound 5d 4-Chlorobenzylthio 179–181 69 Thiadiazole, Acetamide
Compound 6a Ethylthio 179–181 79 Thiadiazole, Benzyl-thiadiazinan
Compound 4g () 4-Chlorophenyl 203–205 - Thiadiazole, Piperazine
Compound 4j () 4-Chlorophenylureido 261–263 - Benzothiazole, Thiadiazole

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorobenzyl group in 5d (electron-withdrawing) increases melting point compared to 5c (electron-donating methyl group), suggesting stronger intermolecular forces .
  • Alkyl vs. Aromatic Thioethers : Ethylthio-substituted 6a shows a higher yield (79%) but similar melting point to 5c , indicating steric effects may influence crystallization .
  • Hybrid Structures : Compounds like 4j () incorporate benzothiazole and urea moieties, resulting in higher molecular weights (e.g., 491.01 g/mol) and antiproliferative activity .

Physicochemical Properties

  • Lipophilicity: The 4-methylbenzyl group in 5c offers moderate lipophilicity, balancing solubility and membrane permeability.
  • Thermal Stability : Higher melting points in chlorinated analogs (e.g., 5d at 179–181°C vs. 5c at 169–171°C) correlate with increased molecular symmetry and packing efficiency .

Biological Activity

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

Molecular Formula: C13H14N2OS

The synthesis of this compound typically involves the reaction of 4-methylbenzyl chloride with thiourea to form an intermediate, which is subsequently cyclized with acetic anhydride. The reaction conditions often include refluxing in solvents like ethanol or acetonitrile.

The biological activity of this compound is primarily attributed to the presence of the thiadiazole ring , which is known for its diverse therapeutic applications. The thiadiazole moiety acts as a bioisostere of pyrimidine, a structural component found in nucleic acids. This structural similarity allows for interactions with various biological targets.

Target Pathways

Research indicates that compounds containing the thiadiazole ring exhibit a wide range of biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antifungal : Inhibits fungal growth.
  • Analgesic : Provides pain relief.
  • Anti-inflammatory : Reduces inflammation.
  • Anticancer : Induces apoptosis in cancer cells through caspase activation .

Biological Activity and Case Studies

Comparative Analysis with Related Compounds

Compound TypeExamplesBiological Activities
Thiazoles Thiamine (Vitamin B1)Diverse biological activities
Imidazoles MetronidazoleAntimicrobial and anti-parasitic
Benzothiazoles Benzothiazole derivativesAnticancer and antimicrobial

This compound is unique due to its specific substitution pattern on the thiadiazole ring, which may impart distinct chemical and biological properties compared to other compounds in this class .

Q & A

Q. Table 1: Activity of Selected Thiadiazole Derivatives

SubstituentTarget Cell LineIC50_{50} (mmol L1^{-1})Reference
4-MethylbenzylthioMCF-70.084 ± 0.020
4-FluorobenzylthioA5490.034 ± 0.008
Imidazole hybridMCF-7 (aromatase)0.062 ± 0.004

Basic: What spectroscopic techniques are essential for characterizing thiadiazole derivatives?

Methodological Answer:

  • 1H/13C NMR^1 \text{H/}^{13}\text{C NMR} : Identify acetamide protons (δ 2.1–2.4 ppm) and aromatic signals (δ 6.8–7.5 ppm). 13C^{13}\text{C} confirms carbonyl (C=O at ~168 ppm) .
  • FT-IR : Detect C=O (1678–1685 cm1^{-1}) and C=N (1620–1630 cm1^{-1}) stretches .
  • High-resolution MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 423.5 for C16 _{16}H14 _{14}FN5 _5O2 _2S3 _3) .

Advanced: How can contradictions in biological activity data across studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays) and cell passage numbers .
  • Solubility differences : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
  • Target specificity : Validate mechanisms via siRNA knockdown or Western blotting (e.g., confirm EGFR inhibition for apoptosis induction) .

Basic: What methods assess solubility and stability for preclinical development?

Methodological Answer:

  • Solubility : Shake-flask method in PBS (pH 7.4) at 25°C; measure via HPLC .
  • Chemical stability : Incubate at 37°C in simulated gastric fluid (pH 1.2) and plasma; monitor degradation by TLC .
  • Thermal stability : DSC analysis to determine melting points (>180°C indicates solid-state stability) .

Advanced: What in vivo models evaluate pharmacokinetics (PK) and toxicity?

Methodological Answer:

  • PK studies : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis (calculate t1/2_{1/2}, Cmax_{\text{max}}) .
  • Toxicity : 28-day repeat-dose study in mice; monitor AST/ALT levels and histopathology of liver/kidneys .
  • Biodistribution : Radiolabel compound with 14C^{14}\text{C}; quantify accumulation in tumor vs. healthy tissue .

Basic: How are reaction intermediates monitored during synthesis?

Methodological Answer:

  • TLC : Use hexane:ethyl acetate (2:3) to track thioetherification; visualize under UV (Rf_f = 0.5–0.7) .
  • In-situ IR : Detect disappearance of -SH stretches (2550 cm1^{-1}) during thiadiazole formation .

Advanced: What computational tools predict metabolic pathways of thiadiazole derivatives?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to identify likely CYP450 substrates (e.g., CYP3A4-mediated oxidation) .
  • Metabolite identification : Perform in silico fragmentation with Mass Frontier; compare to in vitro microsomal data .

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